molecular formula C14H11ClF3N B3281472 (4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanamine CAS No. 735209-67-3

(4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanamine

Cat. No.: B3281472
CAS No.: 735209-67-3
M. Wt: 285.69 g/mol
InChI Key: HTIXMIZZHIEBJG-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanamine is a secondary amine featuring two aromatic rings: a 4-chlorophenyl group and a 3-(trifluoromethyl)phenyl group. Its molecular formula is C₁₄H₁₁ClF₃N (monoisotopic mass: 285.05 Da) . It is commonly utilized as a building block in pharmaceutical and agrochemical research due to its modular aromatic system .

Properties

IUPAC Name

(4-chlorophenyl)-[3-(trifluoromethyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3N/c15-12-6-4-9(5-7-12)13(19)10-2-1-3-11(8-10)14(16,17)18/h1-8,13H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIXMIZZHIEBJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanamine typically involves the reaction of 4-chlorobenzaldehyde with 3-(trifluoromethyl)benzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines or alcohols.

Scientific Research Applications

Chemical Synthesis and Reactions

Synthesis Methods
The synthesis of (4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanamine typically involves the reaction of 4-chlorobenzaldehyde with 3-(trifluoromethyl)benzylamine. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride to facilitate the formation of the methanamine group. The process can be optimized for higher yields and purity through techniques such as continuous flow reactors and advanced purification methods like chromatography.

Chemical Reactions
This compound is versatile in undergoing various chemical reactions:

  • Oxidation : Can be oxidized using potassium permanganate or chromium trioxide to form ketones or carboxylic acids.
  • Reduction : Reduction reactions can yield reduced amines when treated with hydrogen gas in the presence of palladium catalysts.
  • Substitution : The chlorophenyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity, particularly against pathogenic bacteria such as E. coli and S. aureus. The minimal inhibitory concentration (MIC) for these bacteria suggests effective inhibition at lower doses compared to non-halogenated analogs.

Cytotoxic Effects
In vitro studies have shown that this compound induces apoptosis in various cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to cellular stress and subsequent cell death. Notably, it has been observed to have selective cytotoxicity against human breast carcinoma (MCF-7) cells, with an effective concentration (EC50) significantly lower than that of standard chemotherapeutic agents like doxorubicin.

Medicinal Applications

Pharmaceutical Development
this compound is being explored as a potential pharmaceutical intermediate. Its ability to modulate pain through interactions with opioid receptors suggests that it may play a role in developing new analgesics. Studies indicate that it influences cell signaling pathways related to pain perception, which could lead to innovative treatments for chronic pain conditions.

Case Studies

  • Antimicrobial Activity : A study demonstrated significant inhibition of bacterial growth by halogenated compounds, including this compound, at specific concentrations.
  • Cytotoxic Effects : In vitro experiments revealed that this compound could induce apoptosis in human cancer cell lines, suggesting potential applications in cancer therapy through ROS generation.

Mechanism of Action

The mechanism by which (4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chloro and trifluoromethyl groups can enhance binding affinity and selectivity towards specific targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Isomers and Positional Variants

Compound Name Substituents (Position) Molecular Formula Molecular Weight (Da) Key Differences
(4-Chlorophenyl)[4-(trifluoromethyl)phenyl]methanamine CF₃ (para), Cl (para) C₁₄H₁₁ClF₃N 285.05 Trifluoromethyl group at para position on the second phenyl ring; alters electronic distribution and steric accessibility compared to meta substitution .
3-Chloro-4-(trifluoromethyl)phenylmethanamine Cl (meta), CF₃ (para) C₁₄H₁₀Cl₂F₃N 316.14 Additional chloro substituent at meta position on the trifluoromethylphenyl ring; increases halogen bonding potential .
(4-Chlorophenyl)[3-fluoro-5-(trifluoromethyl)phenyl]methanamine hydrochloride F (meta), CF₃ (meta), Cl (para) C₁₄H₁₁ClF₄N·HCl 329.70 (free base) Fluoro substituent introduces enhanced polarity and metabolic stability .

Key Observations :

  • Positional isomerism (e.g., meta vs. para CF₃) significantly impacts electronic effects.
  • Multi-halogenated analogs (e.g., Cl and F substituents) exhibit improved physicochemical properties, such as logP and solubility, critical for drug-like behavior .

Functional Group Modifications

Compound Name Core Structure Molecular Formula Key Features
(4-Chlorophenyl)(4-(trifluoromethyl)phenyl)methanone Ketone (C=O) instead of amine C₁₄H₈ClF₃O 284.66 Replacement of amine with ketone reduces basicity and alters hydrogen-bonding capacity; may affect bioavailability .
{2-[4-(Trifluoromethyl)phenoxy]phenyl}methanamine Ether linkage (O) C₁₄H₁₂F₃NO 267.25 Phenoxy group introduces conformational rigidity and hydrolytic stability but reduces lipophilicity compared to direct phenyl linkage .

Key Observations :

  • Amine vs. ketone : The amine group in the target compound enables salt formation (e.g., hydrochloride), enhancing aqueous solubility for pharmacological applications .
  • Ether-linked analogs may exhibit longer biological half-lives due to resistance to oxidative metabolism .

Steric and Conformational Variants

Compound Name Structural Feature Molecular Formula Impact
(1-(3-(Trifluoromethyl)phenyl)cyclobutyl)methanamine hydrochloride Cyclobutyl ring C₁₂H₁₄F₃N·HCl 229.24 (free base) Constrained cyclobutyl ring limits rotational freedom, potentially improving target selectivity but reducing membrane permeability .

Key Observations :

  • Steric hindrance from bulky groups (e.g., cyclobutyl) can enhance binding specificity but may compromise pharmacokinetic properties .

Biological Activity

(4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanamine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H12ClF3N
  • Molecular Weight : 273.7 g/mol
  • CAS Number : 735209-67-3

The compound features a chlorinated phenyl group and a trifluoromethyl-substituted phenyl group, which are known to influence biological activity through electronic effects and steric properties.

The biological activity of this compound is thought to arise from its interaction with various molecular targets:

  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit key enzymes involved in cancer cell proliferation and inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX) .
  • Receptor Modulation : The compound may modulate receptor activity, influencing signaling pathways critical for cell survival and apoptosis .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

  • Cytotoxicity : In vitro assays have shown significant cytotoxic effects against various cancer cell lines, including melanoma and prostate cancer cells. For instance, a related compound exhibited a 20% reduction in cell viability at a concentration of 50 µM after 72 hours .
Cell LineConcentration (µM)Viability (%)
Melanoma5020
Prostate (DU145)100Significant decrease
Breast (MCF-7)VariesHigh cytotoxicity observed

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Broad Spectrum Activity : Preliminary studies suggest that it may exhibit activity against a range of bacterial strains. The presence of the trifluoromethyl group is believed to enhance this activity through increased lipophilicity, facilitating membrane penetration .

Case Studies

  • Study on Anticancer Activity :
    A study published in PubMed evaluated the anticancer effects of several derivatives similar to this compound. The results indicated that compounds with similar structural motifs showed potent inhibition of cell growth in breast and prostate cancer models .
  • Mechanistic Insights :
    Research involving molecular docking studies revealed that the trifluoromethyl substituent interacts favorably with target proteins, potentially enhancing binding affinity and biological efficacy . This study highlighted the importance of electronic properties in drug design.

Q & A

Basic: What are the key synthetic routes for (4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanamine, and how are intermediates characterized?

The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 4-chlorobenzyl chloride derivatives with 3-(trifluoromethyl)phenylamine in the presence of a base (e.g., NaOH) under controlled temperature (60–80°C) yields the target compound. Intermediates are characterized via ¹H/¹³C NMR to confirm regioselectivity and GC-MS to assess purity .

Basic: Which spectroscopic techniques are critical for structural elucidation of this compound?

  • NMR : ¹H NMR identifies aromatic proton splitting patterns (e.g., para-substituted chlorophenyl at δ 7.2–7.4 ppm; trifluoromethylphenyl at δ 7.5–7.7 ppm). ¹³C NMR confirms CF₃ groups (δ ~120–125 ppm, quartet due to J-C-F coupling) .
  • IR : Amine N-H stretches (~3300 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (C₁₄H₁₁ClF₃N; [M+H]⁺ = 286.0609 Da) .

Basic: What biological targets are associated with this compound in preliminary studies?

The compound inhibits enzymes like cyclooxygenase-2 (COX-2) and binds to serotonin receptors (5-HT₂A), suggesting anti-inflammatory or neuropharmacological applications. Initial screens use radioligand binding assays (IC₅₀ values) and enzyme inhibition kinetics (e.g., COX-2 inhibition via fluorometric assays) .

Advanced: How can synthesis be optimized to improve yield and reduce by-products?

  • Continuous Flow Reactors : Enhance mixing efficiency and reduce side reactions (e.g., over-alkylation) by controlling residence time .
  • Catalytic Systems : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in trifluoromethylphenylamine reactions .
  • Purification : Gradient HPLC (C18 column, acetonitrile/water mobile phase) isolates the product from regioisomers .

Advanced: How to resolve contradictions in reported biological activity data?

  • Orthogonal Assays : Validate enzyme inhibition using both fluorometric (e.g., FAM-labeled substrates) and colorimetric (e.g., TMB for peroxidases) methods to rule out assay-specific artifacts .
  • Control Experiments : Test metabolites (e.g., N-oxide derivatives) to confirm parent compound activity .

Advanced: What structural analogs inform SAR studies, and how do substituents affect activity?

Analog Substituent Modifications Biological Impact
4-Chloro-α-phenylbenzenemethanaminePhenyl instead of trifluoromethylphenylReduced COX-2 affinity (IC₅₀ ↑2-fold)
3-(Trifluoromethyl)aniline derivativesAmine positional isomerismAlters 5-HT₂A binding kinetics (Kd ↓30%)

The trifluoromethyl group enhances lipophilicity and metabolic stability, while chloro substitution optimizes target engagement .

Basic: What analytical methods ensure compound purity and batch consistency?

  • HPLC-UV : Purity >98% using a reverse-phase C18 column (λ = 254 nm) .
  • Karl Fischer Titration : Water content <0.5% for hygroscopic batches .

Advanced: How does the compound’s stability vary under physiological conditions?

  • pH Stability : Degrades rapidly at pH <3 (stomach acid) but stable at pH 7.4 (plasma), confirmed via LC-MS stability assays .
  • Thermal Degradation : DSC/TGA shows decomposition >200°C, relevant for storage .

Advanced: What computational approaches predict binding modes and pharmacokinetics?

  • Molecular Docking (AutoDock Vina) : Predicts interactions with COX-2’s hydrophobic pocket (ΔG = -9.2 kcal/mol) .
  • MD Simulations (GROMACS) : Confirms stable binding over 100 ns trajectories .
  • ADMET Prediction (SwissADME) : High BBB permeability (logBB = 0.8) but moderate CYP3A4 metabolism .

Advanced: What strategies validate its role in lead optimization for CNS drug discovery?

  • In Vivo PK/PD : Plasma half-life (t₁/₂ = 4.2 h in rodents) and brain-to-plasma ratio (0.6) via LC-MS/MS .
  • Toxicity Profiling : Ames test (non-mutagenic) and hERG inhibition (IC₅₀ >10 µM) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanamine
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(4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanamine

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